molecular formula C13H13NO3 B15066988 7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester CAS No. 59195-46-9

7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester

Cat. No.: B15066988
CAS No.: 59195-46-9
M. Wt: 231.25 g/mol
InChI Key: VAEAVVSZRPAFPF-UHFFFAOYSA-N
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Description

7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester is a substituted indolizine derivative characterized by a formyl group at position 3, a methyl group at position 2, and an ethyl ester moiety at position 7 of the indolizine core. Indolizines are bicyclic heterocycles with a pyridine-like nitrogen atom, known for diverse pharmacological activities, including anticancer, antifungal, and anti-inflammatory properties .

Synthesis: The compound is synthesized via reactions involving 4-acetylpyridinium bromide intermediates and substituted alkynes in dimethylformamide (DMF) with potassium carbonate as a base. This method yields high-purity products (54–79%) after column chromatography .

Properties

CAS No.

59195-46-9

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

ethyl 3-formyl-2-methylindolizine-7-carboxylate

InChI

InChI=1S/C13H13NO3/c1-3-17-13(16)10-4-5-14-11(7-10)6-9(2)12(14)8-15/h4-8H,3H2,1-2H3

InChI Key

VAEAVVSZRPAFPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC(=C(N2C=C1)C=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-formyl-2-methylindolizine-7-carboxylate typically involves the reaction of 2-formylpyrrole derivatives with ethyl γ-bromocrotonates. This method allows for the formation of indolizine derivatives through a one-pot procedure . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as silver carbonate (Ag₂CO₃) to facilitate the reaction .

Industrial Production Methods: While specific industrial production methods for ethyl 3-formyl-2-methylindolizine-7-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-formyl-2-methylindolizine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₄H₁₅NO₃ (exact mass: 245.27 g/mol) .
  • Spectroscopic Data : IR peaks at 1735–1650 cm⁻¹ (C=O stretch) and 2227–2231 cm⁻¹ (nitrile groups in related analogues) .
  • Biological Activity : Demonstrates dose-dependent anticancer activity against human cervical cancer (SiHa) cell lines at 10–80 µg/mL, comparable to adriamycin (reference drug) .

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Substituents (Positions) logP Key Functional Groups
7-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester C₁₄H₁₅NO₃ 245.27 3-formyl, 2-methyl, 7-ester 4.1 Formyl, ester
8-Indolizinecarboxylic acid, 3-formyl-2-methyl-, ethyl ester (67557-20-4) C₁₄H₁₅NO₃ 245.27 3-formyl, 2-methyl, 8-ester 4.1* Formyl, ester
8-Indolizinecarboxylic acid, 3-acetyl-2-methyl-, ethyl ester (36944-75-9) C₁₄H₁₅NO₃ 245.27 3-acetyl, 2-methyl, 8-ester 5.7 Acetyl, ester
3-Benzoyl-indolizine-2-carboxylic acid methyl ester (from Hazra et al.) C₁₈H₁₅NO₃ 293.32 3-benzoyl, 2-ester 5.7* Benzoyl, ester
Ethyl 3-formyl-7-methyl-1H-indole-2-carboxylate (586336-78-9) C₁₃H₁₃NO₃ 231.25 3-formyl, 7-methyl 3.8 Formyl, ester (indole core)

*Estimated via ChemBioDraw or analogous methods.

Key Observations :

  • Positional Isomerism: The 7- vs.
  • Substituent Effects :
    • The acetyl group (36944-75-9) increases logP (5.7 vs. 4.1), enhancing lipophilicity and possibly membrane permeability .
    • Benzoyl-substituted analogues (e.g., Hazra’s compound) show higher molecular weights and logP values, favoring antifungal over anticancer activity .
    • Indole-core derivatives (586336-78-9) have reduced molecular weights and logP, suggesting altered pharmacokinetics .

Spectroscopic and Analytical Comparisons

Compound IR Peaks (cm⁻¹) LC-MS [M+H]+ NMR (¹H/¹³C) Highlights
Target compound 1735–1650 (C=O) 254–384 δ 2.46 (s, CH₃), δ 9.22 (d, pyridine H)
8-Indolizine acetyl ester 1708–1614 (C=O) 245 δ 2.79 (s, CH₃), δ 7.98 (d, aromatic H)
Benzoyl-substituted indolizine 1685–1575 (C=O, benzoyl) 384 δ 7.49 (d, benzoyl H), δ 6.56 (s, indolizine H)

Key Findings :

  • Formyl vs. Acetyl : The acetyl group in 36944-75-9 shifts IR carbonyl peaks to lower wavenumbers (1708 vs. 1735 cm⁻¹) due to electron-withdrawing effects .
  • Benzoyl Groups : Introduce additional aromatic protons (δ 7.49–7.98) in NMR, distinguishing them from aliphatic substituents .

Key Insights :

  • The target compound’s anticancer potency is moderate compared to adriamycin but superior to unsubstituted indolizines .
  • Benzoyl-substituted analogues prioritize antifungal efficacy, likely due to increased hydrophobicity enhancing membrane interaction .
  • Anti-inflammatory activity is linked to cyclooxygenase inhibition in benzoyl and acetyl derivatives .

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